molecular formula C13H10N2OS B12771878 Thiazolo(3,2-a)pyrimidin-4-ium, 3-hydroxy-7-methyl-2-phenyl-, hydroxide, inner salt CAS No. 86660-12-0

Thiazolo(3,2-a)pyrimidin-4-ium, 3-hydroxy-7-methyl-2-phenyl-, hydroxide, inner salt

Cat. No.: B12771878
CAS No.: 86660-12-0
M. Wt: 242.30 g/mol
InChI Key: XDGGELZYTVWQKC-UHFFFAOYSA-N
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Description

Thiazolo(3,2-a)pyrimidin-4-ium, 3-hydroxy-7-methyl-2-phenyl-, hydroxide, inner salt is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo(3,2-a)pyrimidin-4-ium, 3-hydroxy-7-methyl-2-phenyl-, hydroxide, inner salt typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. One common method is the reaction of 3,4-dihydropyrimidine-2-thiones with α-bromo ketones, which leads to the formation of the thiazolopyrimidine ring system . The reaction conditions often involve the use of solvents such as methanol, ethanol, or acetonitrile, and bases like anhydrous potassium carbonate or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Thiazolo(3,2-a)pyrimidin-4-ium, 3-hydroxy-7-methyl-2-phenyl-, hydroxide, inner salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted thiazolopyrimidines, sulfoxides, sulfones, and dihydro derivatives. These products can have different properties and applications based on their functional groups .

Scientific Research Applications

Thiazolo(3,2-a)pyrimidin-4-ium, 3-hydroxy-7-methyl-2-phenyl-, hydroxide, inner salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of thiazolo(3,2-a)pyrimidin-4-ium, 3-hydroxy-7-methyl-2-phenyl-, hydroxide, inner salt involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like acetylcholinesterase and topoisomerase II, leading to its biological effects . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidines, such as:

Uniqueness

What sets thiazolo(3,2-a)pyrimidin-4-ium, 3-hydroxy-7-methyl-2-phenyl-, hydroxide, inner salt apart is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

86660-12-0

Molecular Formula

C13H10N2OS

Molecular Weight

242.30 g/mol

IUPAC Name

7-methyl-2-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-3-one

InChI

InChI=1S/C13H10N2OS/c1-9-7-8-15-12(16)11(17-13(15)14-9)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

XDGGELZYTVWQKC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=S=C(C(=O)N2C=C1)C3=CC=CC=C3

Origin of Product

United States

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